molecular formula C11H10F2O4 B8543686 3-(3,4-Difluorophenyl)glutaric acid

3-(3,4-Difluorophenyl)glutaric acid

Cat. No.: B8543686
M. Wt: 244.19 g/mol
InChI Key: AFPBWMWFJUOSRN-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)glutaric acid is a fluorinated glutaric acid derivative featuring a dicarboxylic acid backbone substituted with a 3,4-difluorophenyl group. Glutaric acid derivatives are often used in asymmetric synthesis, enzyme-catalyzed reactions (e.g., ), and drug development due to their versatility in forming esters, amides, and other functionalized products . The 3,4-difluoro substitution on the phenyl ring introduces steric and electronic effects that may enhance metabolic stability or receptor binding in drug candidates compared to non-fluorinated analogs.

Properties

Molecular Formula

C11H10F2O4

Molecular Weight

244.19 g/mol

IUPAC Name

3-(3,4-difluorophenyl)pentanedioic acid

InChI

InChI=1S/C11H10F2O4/c12-8-2-1-6(3-9(8)13)7(4-10(14)15)5-11(16)17/h1-3,7H,4-5H2,(H,14,15)(H,16,17)

InChI Key

AFPBWMWFJUOSRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)O)CC(=O)O)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 3-(3,4-Difluorophenyl)glutaric acid with key analogs:

Compound Name Molecular Weight (g/mol) Substituents Key Properties/Applications Synthesis Method Reference
This compound ~242.18 (inferred) 3,4-difluorophenyl Potential pharmaceutical intermediate Likely fluorination of precursors
3-(4-Chlorophenyl)glutaric acid 244.65 4-chlorophenyl Pharmaceutical intermediate (e.g., drug synthesis) Halogenation routes
2,4-Diacetyl-3-(3,5-difluorophenyl)glutaric acid diethyl ester 385.95 3,5-difluorophenyl, acetyl High-purity reagent for organic synthesis Fluorination under acidic/alkaline conditions
trans-3,4-Difluorocinnamic acid 184.14 3,4-difluorophenyl, α,β-unsaturated acid Drug discovery building block (Tm = 194–196°C, >98% purity) Catalytic fluorination
3,5-Difluorobenzoic acid 158.10 3,5-difluorophenyl Small-molecule fluorinated acid (used in agrochemicals) Direct fluorination
Key Observations:

Substituent Position: The 3,4-difluoro substitution (target compound) creates distinct electronic effects compared to 3,5-difluoro (e.g., 2,4-diacetyl-3-(3,5-difluorophenyl)glutaric acid diethyl ester ). The 3,4-difluoro group may enhance intramolecular hydrogen bonding or π-π stacking in drug-receptor interactions. Chlorine vs.

Functional Groups: Glutaric acid vs. Cinnamic acid: The dicarboxylic acid structure of glutaric acid derivatives (e.g., target compound) increases hydrophilicity compared to α,β-unsaturated monocarboxylic acids like trans-3,4-difluorocinnamic acid . This impacts their roles in drug formulation (e.g., solubility vs. membrane permeability).

Fluorinated esters (e.g., ) are synthesized via fluorination of pre-formed aromatic precursors, whereas trans-3,4-difluorocinnamic acid may involve Heck coupling or catalytic fluorination .

Physicochemical and Application Differences

  • Purity and Stability: trans-3,4-Difluorocinnamic acid is noted for high purity (>98%) and thermal stability (Tm = 194–196°C) , whereas glutaric acid esters (e.g., diethyl 2,4-diacetyl derivatives) prioritize scalable synthesis with ~90% conversion rates .
  • Pharmaceutical Relevance :
    • 3-(4-Chlorophenyl)glutaric acid is a documented intermediate in drug synthesis , while fluorinated glutaric acids may offer improved metabolic resistance due to C-F bonds.
    • Esters like 3,4-difluorobenzyl isobutyl glutarate () highlight applications in prodrug design, leveraging esterase-mediated hydrolysis .

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